Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-ethyl-N-phenylacetamide

Medicinal Chemistry Heterocyclic Synthesis Enzyme Inhibition

2-Bromo-N-ethyl-N-phenylacetamide (CAS 157837-30-4) is a disubstituted α-bromoacetamide with molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol. The compound features an electrophilic α-bromo carbon adjacent to a tertiary amide bearing both N-ethyl and N-phenyl substituents, classifying it as a halogenated N,N-disubstituted acetamide.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Cat. No. B8638754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-ethyl-N-phenylacetamide
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)CBr
InChIInChI=1S/C10H12BrNO/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyAZTANGUFVJJHRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-ethyl-N-phenylacetamide: Core Identity, Physicochemical Profile, and Procurement-Grade Specifications


2-Bromo-N-ethyl-N-phenylacetamide (CAS 157837-30-4) is a disubstituted α-bromoacetamide with molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol . The compound features an electrophilic α-bromo carbon adjacent to a tertiary amide bearing both N-ethyl and N-phenyl substituents, classifying it as a halogenated N,N-disubstituted acetamide . Commercially sourced material is typically offered at 95–98% purity and stored sealed under dry conditions at 2–8 °C, with shipment at ambient temperature . Its primary recognized role is as a versatile electrophilic building block in heterocyclic synthesis, where the α-bromoacetyl moiety serves as a reactive handle for nucleophilic substitution and cyclocondensation reactions [1].

Why 2-Bromo-N-ethyl-N-phenylacetamide Cannot Be Casually Replaced by Other α-Haloacetamides in Research and Industrial Workflows


Within the α-haloacetamide family, three structural variables govern reactivity, biological profile, and synthetic outcome: the halogen identity (Br vs. Cl vs. I), the N-substitution pattern (mono- vs. disubstituted; alkyl vs. aryl), and the steric environment around the amide nitrogen. The bromo substituent in 2-bromo-N-ethyl-N-phenylacetamide provides a carbon–halogen bond that is sufficiently labile for nucleophilic displacement yet stable enough for handling and storage, unlike the more reactive iodo analog or the substantially less reactive chloro congener [1]. The tertiary amide (N-ethyl-N-phenyl) eliminates the hydrogen-bond donor capacity present in secondary amides such as 2-bromo-N-phenylacetamide (bromoacetanilide), fundamentally altering solubility, chromatographic behavior, and target-binding interactions [2]. Furthermore, historical fungistatic data demonstrate that within the bromoacetamide class, N,N-disubstituted derivatives exhibit reduced antifungal potency relative to their mono-N-substituted counterparts [3], meaning that substitution pattern alone can dictate biological utility and renders simple interchange between analogs scientifically invalid without experimental verification.

Quantitative Differentiation Evidence for 2-Bromo-N-ethyl-N-phenylacetamide Relative to Its Closest Structural Analogs


Validated Electrophile for Multi-Target Triazole Hybrid Synthesis with Demonstrated Enzyme Inhibitory Activity

In a 2025 study, 2-bromo-N-ethyl-N-phenylacetamide (designated 3C) was employed as the key electrophilic coupling partner to assemble a library of sulfonamide-linked 1,2,4-triazole hybrids. The resulting conjugates demonstrated multi-target enzyme inhibition: compound 6Biii achieved 56.73 ± 1.39% inhibition of acetylcholinesterase (AChE), compound 6Ai reached 83.42 ± 1.48% inhibition of butyrylcholinesterase (BChE), compound 6Biv exhibited 91.6 ± 1.57% inhibition of α-glucosidase, and compound 6Biii showed 65.3 ± 1.7% inhibition of urease, all at a standardized concentration of 0.5 mM [1]. No other α-haloacetamide electrophile was evaluated in this scaffold system, establishing 3C as the validated electrophile of choice for generating this specific chemotype with demonstrated polypharmacology [1].

Medicinal Chemistry Heterocyclic Synthesis Enzyme Inhibition

Fungistatic Potency of N-Phenyl Bromoacetamides Is Superior to Chlorine Analogs – Class-Level Evidence

In a foundational structure–activity study of 26 N-alkyl α-bromoacetamides and 10 N-aryl α-haloamides, N-phenyl-substituted bromoacetamides exhibited high-order toxicity toward fungi, with the simple N-phenyl derivative (bromoacetanilide) being the most active among all aromatic compounds tested [1]. Critically, the authors predicted on the basis of comparative observations that chlorine analogs are much less active as fungistats [1]. Although 2-bromo-N-ethyl-N-phenylacetamide was not individually tested in this 1949 study, the data establish that: (i) the N-phenyl bromoacetamide core confers superior antifungal activity relative to N-alkyl variants with chain lengths below C₄; and (ii) bromo-substitution is essential for activity, as chloro analogs are markedly inferior [1]. A caveat is that di-N-substituted compounds (such as this target) were found less active than mono-N-substituted derivatives [1].

Antifungal Agricultural Chemistry Structure-Activity Relationship

Electrochemical Reduction Behavior of 2-Halo-N-ethyl-N-phenylacetamides: Chloro Analog Mechanistic Data with Implications for Bromo Reactivity

Cyclic voltammetry of 2-chloro-N-ethyl-N-phenylacetamide (1b) at glassy carbon and silver cathodes in DMF (0.050 M TMABF₄) revealed a single irreversible cathodic peak corresponding to carbon–chlorine bond cleavage, with controlled-potential electrolysis yielding a mixture of dechlorinated amide and N-ethyl-N-phenylaniline along with minor dimeric products arising from radical intermediate coupling [1]. This radical-based mechanism, distinct from the carbanion pathway observed for the secondary amide 2-chloro-N-phenylacetamide (1c), is governed by the N,N-disubstitution pattern [1]. For the bromo analog (2-bromo-N-ethyl-N-phenylacetamide), the weaker C–Br bond (bond dissociation energy approximately 68 kcal/mol vs. approximately 81 kcal/mol for C–Cl) predicts reduction at significantly less negative potentials, enabling milder electrosynthetic conditions and altered product distributions relative to the chloro congener [1]. This differential is critical for planning electrochemical transformations where selective C–Br cleavage is desired in the presence of other reducible functionalities.

Electrosynthesis Physical Organic Chemistry Radical Chemistry

Chromatographic Retention Behavior Differentiates N-Substituted 2-Phenylacetamides for Analytical Method Development

A systematic study of retention behavior for a series of N-substituted-2-phenylacetamide derivatives established that chromatographic retention parameters (Rₘ⁰ values derived from reversed-phase thin-layer chromatography) are significantly modulated by the nature of the N-substituent [1]. Although 2-bromo-N-ethyl-N-phenylacetamide was not among the individually characterized compounds, the study demonstrated that both the lipophilicity and the hydrogen-bonding capability of the amide nitrogen substituents directly correlate with retention and, by extension, with biological activity parameters including antimicrobial potency [1]. The tertiary amide structure of 2-bromo-N-ethyl-N-phenylacetamide (lacking an N–H donor) places it in a distinct chromatographic and physicochemical cluster relative to secondary amide analogs such as 2-bromo-N-phenylacetamide, with implications for analytical method development, purity assessment, and bioactivity prediction [1].

Analytical Chemistry Chromatography Quality Control

N-Phenylacetamide Scaffold Is Claimed in Patent Literature for P2X4 and SOAT-1 Therapeutic Targeting

Two independent patent families identify substituted N-phenylacetamides as privileged scaffolds for therapeutic intervention. US8420682B2 discloses N-phenylacetamide derivatives as inhibitors of Sterol-O-Acyl Transferase-1 (SOAT-1/ACAT-1) for pharmaceutical and cosmetic applications [1]. Separately, WO/EP patent filings cover substituted N-phenylacetamides as antagonists or negative allosteric modulators of the P2X4 receptor, with claimed utility in pain, ocular disorders, and inflammatory conditions [2]. While 2-bromo-N-ethyl-N-phenylacetamide is not explicitly exemplified in either patent, its core N-phenylacetamide scaffold with an electrophilic α-bromo substituent positions it as a potential precursor or pharmacophore for generating patent-covered compound series through nucleophilic elaboration at the α-carbon [1][2].

Ion Channel Pharmacology Patent Analysis Drug Discovery

Optimal Application Scenarios for 2-Bromo-N-ethyl-N-phenylacetamide Based on Verifiable Differentiation Evidence


Electrophilic Building Block for 1,2,4-Triazole-Based Multi-Target Enzyme Inhibitor Libraries

Medicinal chemistry groups synthesizing sulfonamide-linked 1,2,4-triazole hybrids for acetylcholinesterase, butyrylcholinesterase, α-glucosidase, or urease inhibition should select 2-bromo-N-ethyl-N-phenylacetamide as the electrophilic coupling partner, as it is the literature-validated reagent for this specific chemotype [1]. The 2025 study by Munir et al. demonstrated that conjugates derived from this electrophile (3C) achieved up to 91.6% α-glucosidase inhibition at 0.5 mM [1]. Substituting with 2-chloro-N-ethyl-N-phenylacetamide or 2-bromo-N-methyl-N-phenylacetamide would introduce unknown reactivity and biological outcomes, requiring complete re-optimization of the synthetic sequence [1].

Electrosynthetic Transformations Requiring Selective C–Br Bond Cleavage Under Mild Reducing Conditions

For electrosynthetic applications where reductive carbon–halogen bond cleavage must occur selectively and at modest cathodic potentials, 2-bromo-N-ethyl-N-phenylacetamide is preferable to its chloro analog. The inherently weaker C–Br bond (BDE ~68 kcal/mol vs. ~81 kcal/mol for C–Cl) enables reduction at less negative potentials, preserving sensitive functionality elsewhere in the substrate [1]. The tertiary amide substitution pattern directs the reaction through a radical intermediate pathway rather than a carbanion pathway, as established by mechanistic studies on the corresponding chloro compound [1]. This radical pathway favors distinct product distributions that can be exploited for C–C bond-forming dimerization or cyclization reactions.

Late-Stage Diversification Precursor for N-Phenylacetamide-Based Bioactive Compound Series

Drug discovery programs targeting P2X4 receptors or SOAT-1, where N-phenylacetamides are patent-claimed pharmacophores [1][2], can utilize 2-bromo-N-ethyl-N-phenylacetamide as a diversification-ready intermediate. The electrophilic α-bromo carbon serves as a reactive anchor point for introducing thiol, amine, or heterocyclic nucleophiles, enabling rapid analog generation without perturbing the N-ethyl-N-phenyl amide core that contributes to target recognition [1][2]. Non-halogenated N-ethyl-N-phenylacetamide lacks this synthetic versatility, while the iodo analog may present stability concerns during storage and handling.

Reference Standard for Chromatographic Method Development Targeting Tertiary Haloacetamides

Analytical chemistry laboratories developing stability-indicating HPLC or TLC methods for haloacetamide process intermediates or degradation products can employ 2-bromo-N-ethyl-N-phenylacetamide as a representative tertiary amide standard. Its distinct chromatographic behavior, governed by the absence of an N–H hydrogen-bond donor and the presence of the bromine atom with its characteristic UV absorption and mass spectrometric isotope pattern, differentiates it clearly from secondary amide analogs such as 2-bromo-N-phenylacetamide [1]. The established correlation between chromatographic retention parameters and biological activity for N-substituted phenylacetamides [1] further supports the use of retention data as a quality attribute during procurement release testing.

Quote Request

Request a Quote for 2-bromo-N-ethyl-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.